molecular formula C10H19ClN2O3S B2399731 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide CAS No. 2411275-88-0

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide

Cat. No. B2399731
CAS RN: 2411275-88-0
M. Wt: 282.78
InChI Key: MQUITVBLPMINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It is a widely used tool compound in scientific research for studying the role of mGluR1 in various physiological and pathological processes.

Mechanism of Action

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a selective antagonist of mGluR1, which belongs to the G protein-coupled receptor family. When mGluR1 is activated by glutamate, it triggers a signaling cascade that leads to various physiological and pathological responses. 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide binds to the orthosteric site of mGluR1 and prevents glutamate from binding, thereby inhibiting the downstream signaling cascade.
Biochemical and Physiological Effects
2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has been shown to have a wide range of biochemical and physiological effects, depending on the specific system under study. In general, 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has been shown to reduce the activity of mGluR1 and its downstream signaling pathways, leading to a decrease in glutamate release and a reduction in neuronal excitability. 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has also been shown to have anti-inflammatory and neuroprotective effects in various disease models.

Advantages and Limitations for Lab Experiments

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a highly selective tool compound for studying the role of mGluR1 in various physiological and pathological processes. Its selectivity and potency make it a valuable tool for investigating the specific role of mGluR1 in a given system. However, like all tool compounds, 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has its limitations. For example, it is not a perfect antagonist and may have off-target effects at high concentrations. Additionally, 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide may not be suitable for studying the role of mGluR1 in all systems, as the specific effects of mGluR1 activation may vary depending on the system under study.

Future Directions

There are many future directions for research involving 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide. One area of interest is the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has been shown to have neuroprotective effects in various disease models, and further research is needed to determine whether it could be a potential therapeutic agent for these diseases. Another area of interest is the role of mGluR1 in pain and addiction. 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has been shown to have analgesic and anti-addictive effects in various animal models, and further research is needed to determine whether it could be a potential therapeutic agent for these conditions. Finally, further research is needed to determine the specific downstream signaling pathways that are affected by mGluR1 activation and inhibition, as this could lead to the development of more specific and effective therapeutic agents.

Synthesis Methods

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide can be synthesized through a multistep process starting from commercially available cyclopentanone. The first step involves the reaction of cyclopentanone with methylsulfonyl chloride to form 2-(methanesulfonyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate in the presence of a base to form ethyl 2-(methanesulfonyl)cyclopentanecarboxylate. The final step involves the reaction of ethyl 2-(methanesulfonyl)cyclopentanecarboxylate with 2-chloro-N-(tert-butoxycarbonyl)ethanamine in the presence of a base to form 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide.

Scientific Research Applications

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide is a valuable tool compound for studying the role of mGluR1 in various physiological and pathological processes. It has been used in a wide range of studies, including those related to pain, addiction, anxiety, depression, and neurodegenerative diseases. 2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide has also been used to investigate the role of mGluR1 in synaptic plasticity and learning and memory.

properties

IUPAC Name

2-chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O3S/c1-7(11)10(14)13-9-5-3-4-8(9)6-12-17(2,15)16/h7-9,12H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUITVBLPMINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1CNS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[2-(methanesulfonamidomethyl)cyclopentyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.